

# Recommended phase 2 dose (RP2D) of Sabizabulin hydrochloride

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## Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203

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## Application Notes and Protocols: Sabizabulin Hydrochloride

Topic: Recommended Phase 2 Dose (RP2D) of **Sabizabulin Hydrochloride**

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Sabizabulin hydrochloride** (also known as VERU-111) is an oral, first-in-class, new chemical entity that acts as a cytoskeleton disruptor.[1][2][3] It targets microtubules, which are critical components of the cytoskeleton involved in intracellular transport and cell division.[4][5] Sabizabulin is currently under investigation for the treatment of various cancers, including metastatic castration-resistant prostate cancer (mCRPC), and has also been studied in the context of viral diseases like COVID-19.[2][4] This document provides a detailed overview of the recommended phase 2 dose (RP2D) of Sabizabulin, the clinical trial protocols used to determine this dose, and its mechanism of action.

### Recommended Phase 2 Dose (RP2D)

The recommended phase 2 dose of Sabizabulin is 63 mg administered orally once daily on a continuous basis.[1][5][6][7] This dose was established in a Phase Ib/II clinical study involving men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on an androgen receptor-targeting agent.[1][6][7] While a maximum tolerated dose (MTD) was not

formally defined in the dose-escalation phase, the 63 mg daily dose was selected to optimize the safety profile, particularly concerning gastrointestinal tolerability, as grade 3 diarrhea was observed at higher doses of 72 mg and 81 mg.<sup>[1][5][7]</sup>

## Clinical Trial Data Summary

The determination of the RP2D for Sabizabulin was based on the findings from a Phase Ib/II clinical trial (NCT03752099).<sup>[7][8][9]</sup> Below is a summary of the key data from this study.

**Table 1: Phase Ib Dose Escalation and RP2D Selection**

Dose Level (Oral, Daily)	Patient Cohort	Key Observations	RP2D Decision
4.5 mg - 54 mg	mCRPC patients	Favorable safety and tolerability.	Dose escalation continued.
63 mg	mCRPC patients	Well-tolerated with preliminary signs of antitumor activity. <sup>[1][5]</sup>	Selected as the RP2D for the Phase II portion of the study. <sup>[1][6][7]</sup>
72 mg	mCRPC patients	Grade 3 diarrhea was observed in 3 of 11 men. <sup>[5]</sup>	Dose considered to have exceeded the optimal balance of safety and efficacy.
81 mg	mCRPC patients	Grade 3 diarrhea was observed. <sup>[1]</sup>	Dose escalation was halted.

**Table 2: Safety Profile at the RP2D (63 mg daily)**

This table summarizes the most common adverse events observed in the combined Phase Ib/II study at the 63 mg daily dose.

Adverse Event	Grade	Frequency (>10%)	Grade $\geq$ 3 Events	Frequency
Diarrhea	Mostly Grade 1-2	>10%	Grade 3	7.4% <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Fatigue	Mostly Grade 1-2	>10%	Grade 3	5.6% <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Nausea	Mostly Grade 1-2	>10%	-	-
Decreased Appetite	Mostly Grade 1-2	>10%	-	-
ALT/AST Elevation	Mostly Grade 1-2	>10%	Grade 3	5.6% / 3.7% <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[10]</a>

Notably, neurotoxicity and neutropenia, common side effects of other microtubule-targeting agents like taxanes, were not observed with Sabizabulin treatment at any dose level.[\[1\]](#)[\[2\]](#)[\[7\]](#)

### Table 3: Preliminary Efficacy at $\geq$ 63 mg Daily Dose (n=55)

Efficacy Endpoint	Result
Objective Response Rate (ORR) in patients with measurable disease (n=29)	20.7% (1 complete response, 5 partial responses) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
PSA Declines (in 48 evaluable patients)	29.2% <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[10]</a>
Median Radiographic Progression-Free Survival (rPFS)	11.4 months <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>
Durable Responses (>12 months)	14.5% (8/55) <a href="#">[7]</a>

## Experimental Protocols

The following outlines the methodology for the Phase Ib/II clinical trial that established the RP2D of Sabizabulin.

## Study Design

- Trial: A Phase Ib/II, open-label, multicenter study.

- Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed after treatment with at least one androgen receptor-targeting agent. The Phase Ib portion allowed for prior taxane chemotherapy, while the Phase II portion was for taxane-naïve patients.[\[1\]](#)[\[6\]](#)[\[10\]](#)
- Objectives:
  - Phase Ib: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of Sabizabulin.
  - Phase II: To evaluate the safety and preliminary efficacy of Sabizabulin at the RP2D.

## Phase Ib Dose Escalation Protocol

- Design: A standard 3+3 dose-escalation design was employed.[\[1\]](#)[\[6\]](#)[\[8\]](#)
- Dosing Regimen:
  - Initial dosing involved oral administration of Sabizabulin for 7 days followed by a 14-day observation period (one 21-day cycle).[\[5\]](#)[\[6\]](#)
  - If the initial intermittent dosing was well-tolerated, the schedule was expanded to continuous daily dosing.[\[5\]](#)[\[8\]](#)
- Dose Levels: Doses were escalated in cohorts of 3-6 patients, starting from 4.5 mg and increasing up to 81 mg.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Dose-Limiting Toxicity (DLT) Assessment: Patients were monitored for DLTs during the first cycle of treatment.
- RP2D Selection: The RP2D was determined based on the safety and tolerability data from the dose-escalation cohorts, with the 63 mg daily dose being chosen to minimize gastrointestinal side effects while maintaining efficacy.[\[1\]](#)[\[7\]](#)

## Phase II Protocol

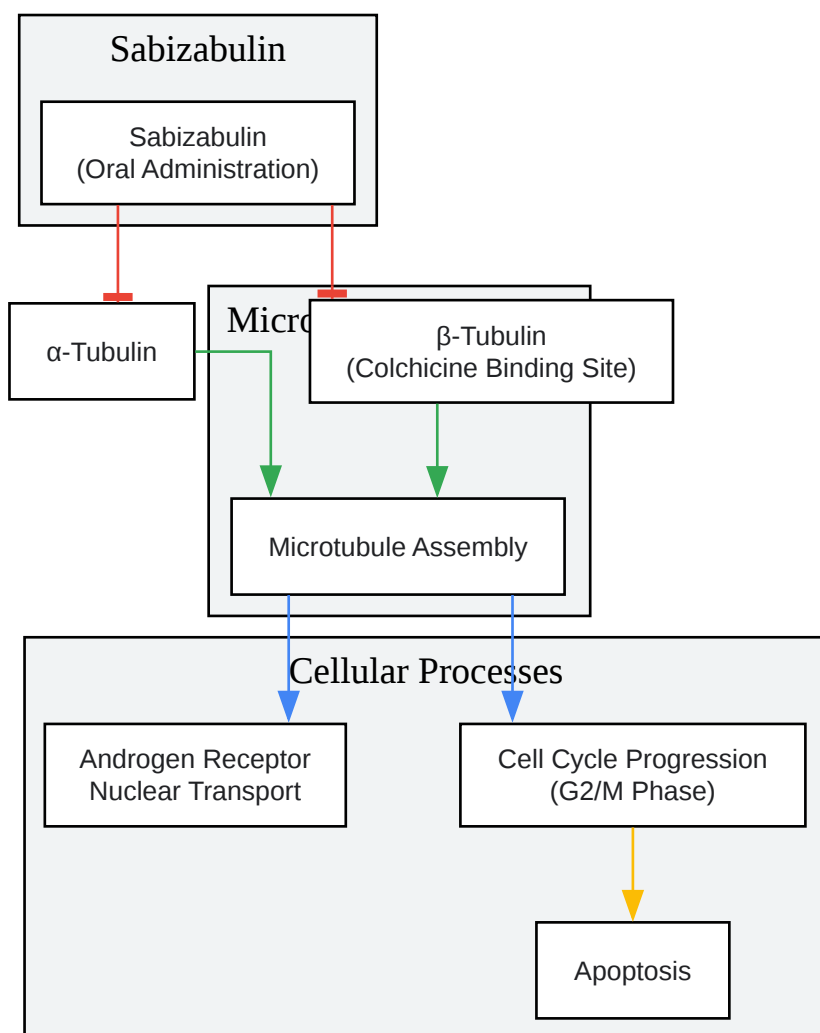
- Dose: All patients enrolled in the Phase II portion of the study received Sabizabulin at the RP2D of 63 mg orally once daily.[\[1\]](#)[\[6\]](#)[\[7\]](#)

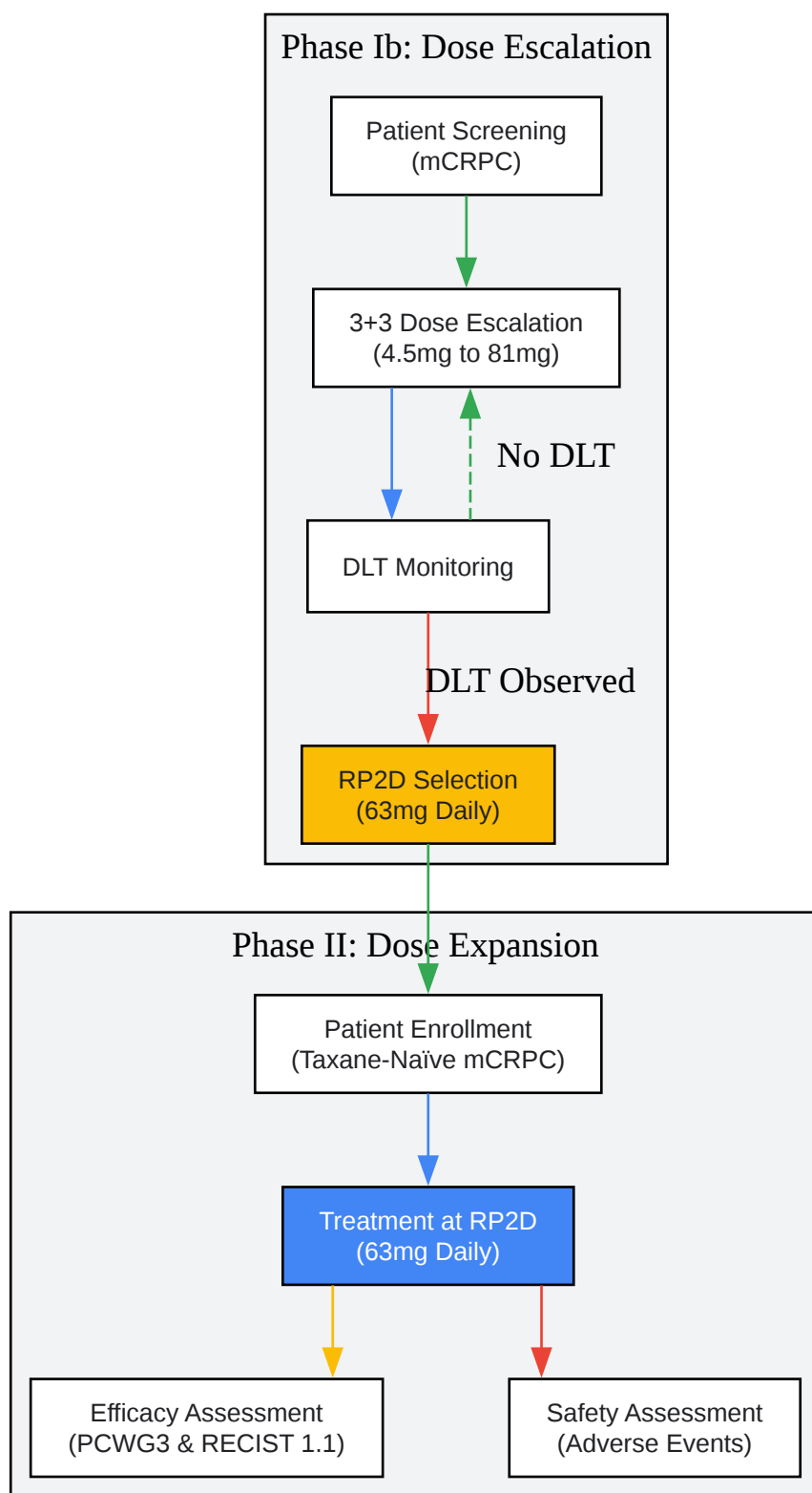
- **Treatment Duration:** Treatment was continued until disease progression or unacceptable toxicity.[8]
- **Efficacy Assessment:** Tumor responses were evaluated using the Prostate Cancer Working Group 3 (PCWG3) and Response Evaluation Criteria in Solid Tumors (RECIST 1.1) criteria. [1][10] Assessments included regular monitoring of Prostate-Specific Antigen (PSA) levels and imaging (CT and bone scans).[5][7]
- **Safety Assessment:** Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

## Mechanism of Action and Signaling Pathway

Sabizabulin exerts its anticancer effects through a unique mechanism of action that involves the disruption of the microtubule cytoskeleton.[1]

- **Microtubule Disruption:** Sabizabulin binds to the colchicine binding site on  $\beta$ -tubulin and a unique site on  $\alpha$ -tubulin, leading to the cross-linking of  $\alpha$  and  $\beta$  tubulin subunits.[1][4] This disrupts microtubule dynamics, causing microtubule depolymerization and fragmentation.[1]
- **Cell Cycle Arrest and Apoptosis:** The disruption of microtubule function leads to the arrest of cancer cells in the G2/M phase of the cell cycle and induces apoptosis through the activation of caspases 3 and 9 and the cleavage of PARP.[1]
- **Inhibition of Androgen Receptor (AR) Transport:** In prostate cancer, Sabizabulin also disrupts the microtubule-dependent transport of the androgen receptor into the nucleus, thereby inhibiting AR signaling.[3][5][6]
- **Overcoming Drug Resistance:** Sabizabulin is not a substrate for P-glycoprotein (Pgp), an efflux pump that often confers resistance to taxanes.[1][4]





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